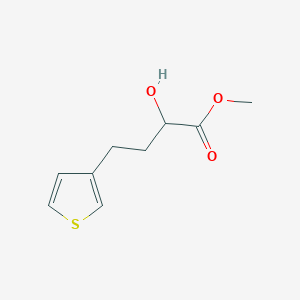

Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate

Description

Properties

Molecular Formula |

C9H12O3S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

methyl 2-hydroxy-4-thiophen-3-ylbutanoate |

InChI |

InChI=1S/C9H12O3S/c1-12-9(11)8(10)3-2-7-4-5-13-6-7/h4-6,8,10H,2-3H2,1H3 |

InChI Key |

NHZPNSXQOJKGBC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC1=CSC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4-(thiophen-3-yl)butanoate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate carbonyl compounds. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using efficient catalysts and optimized reaction conditions. The use of transition metal catalysts, such as palladium or rhodium, can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated derivatives .

Scientific Research Applications

Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.

Medicine: Thiophene derivatives are being explored for their anticancer and antihypertensive properties.

Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-(thiophen-3-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound A : Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ()

- Key Features: Chiral center at C2 (S-configuration). Trifluoroethylamino group and dimethyl substituents at C3. Synthesized via reductive amination using 2,2,2-trifluoroethyl triflate and diisopropylethyl amine in THF .

- Comparison: The trifluoroethylamino group introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the thiophene group in the target compound.

Compound B : Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride ()

- Key Features: Cyclobutane ring fused to the carboxylate group. Methylamino substituent. Synthesized via alkylation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid with methyl iodide .

- Comparison: The rigid cyclobutane ring may limit conformational flexibility, contrasting with the linear butanoate chain of the target compound. The methylamino group provides basicity, whereas the hydroxyl group in the target compound offers hydrogen-bonding capability.

Compound C : Methyl 2-Benzoylamino-3-oxobutanoate ()

- Key Features: Benzoylamino and ketone groups at C2 and C3. Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate in benzene with p-toluenesulfonic acid (PTSA) catalysis .

- The ketone at C3 increases electrophilicity, enabling enolate formation, whereas the hydroxyl group in the target compound may participate in redox reactions.

Compound D : (S)-Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate ()

- Key Features :

- Comparison :

- The bis(4-methoxyphenyl) groups increase lipophilicity, contrasting with the polar hydroxyl and thiophene groups in the target compound.

- Amide linkages enable hydrogen bonding, similar to the hydroxyl group in the target compound but with different geometry.

Electronic and Physicochemical Properties

- Thiophene vs. Benzene/Trifluoroethyl Groups :

- Hydroxyl vs. Amino/Ketone Groups: Hydroxyl groups enhance solubility in polar solvents (e.g., water, ethanol) but may reduce stability under acidic conditions compared to amino or ketone functionalities.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis approach is typically employed, starting with functionalization of the thiophene ring followed by esterification and hydroxylation. For example, thiophene derivatives can be coupled via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. Post-synthetic hydroxylation at the 2-position requires careful control of reaction temperature and pH to avoid over-oxidation. Solvent choice (e.g., 1,4-dioxane or THF) and catalytic systems (e.g., palladium-based catalysts) significantly influence yield . Optimization should include monitoring by TLC and adjusting stoichiometric ratios of reagents.

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Comprehensive characterization involves:

- NMR Spectroscopy : H and C NMR to verify the presence of the hydroxy group (δ ~2.5-3.5 ppm for α-hydroxy esters) and thiophene protons (δ ~6.5-7.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]).

- X-ray Crystallography : If single crystals are obtainable, SHELX-based refinement (e.g., SHELXL) can resolve bond lengths and angles, particularly for the stereochemistry of the hydroxy group .

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Methodological Answer: Discrepancies often arise from incomplete solvation models or overlooked stereoelectronic effects. To address this:

- Perform DFT calculations with explicit solvent models (e.g., COSMO-RS) to evaluate hydrogen-bonding interactions involving the hydroxy group.

- Validate computational results with kinetic isotope effects (KIEs) or substituent-tuning experiments (e.g., replacing thiophene with furan to assess electronic contributions).

- Cross-reference experimental crystallographic data (e.g., torsion angles from SHELX-refined structures) with molecular dynamics simulations .

Q. How does the thiophene ring influence the compound’s electronic properties and potential biological interactions?

Methodological Answer: The thiophene’s electron-rich aromatic system enhances π-π stacking with biological targets (e.g., enzymes or receptors). Comparative studies with phenyl or furan analogs reveal:

- Redox Activity : Thiophene’s sulfur atom participates in charge-transfer interactions, measurable via cyclic voltammetry (ΔEp ~0.2–0.5 V).

- Metabolic Stability : Thiophene derivatives are less prone to oxidative degradation than furans, as shown in LC-MS-based metabolite profiling .

- Computational Docking : Molecular docking (e.g., AutoDock Vina) highlights stronger binding affinities to cytochrome P450 isoforms due to sulfur’s polarizability .

Q. What experimental designs are critical for studying the compound’s enantioselective synthesis and chiral resolution?

Methodological Answer: Enantioselective synthesis requires:

- Chiral Catalysts : Use of Evans auxiliaries or Sharpless epoxidation conditions to control stereochemistry at the 2-hydroxy position.

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) for HPLC separation, validated by polarimetry or CD spectroscopy.

- Crystallographic Evidence : Resolve enantiomer-specific crystal packing using WinGX/ORTEP for Windows to visualize anisotropic displacement parameters .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity across different assays?

Methodological Answer: Contradictions may stem from assay-specific conditions (e.g., pH, cell lines). To reconcile

- Dose-Response Curves : Compare EC values under standardized conditions (e.g., ISO-certified cell viability assays).

- Metabolomic Profiling : Use LC-MS to identify degradation products or active metabolites in different media (e.g., 2-hydroxy-4-(methylthio)butanoate as a potential analog ).

- Structural Biology : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes, leveraging SHELXPRO for structure refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.